Lobeline sulfate
CAS No.: 134-64-5
Cat. No.: VC21327824
Molecular Formula: C22H29NO6S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 134-64-5 |
---|---|
Molecular Formula | C22H29NO6S |
Molecular Weight | 435.5 g/mol |
IUPAC Name | 2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid |
Standard InChI | InChI=1S/C22H27NO2.H2O4S/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4)/t19-,20+,21-;/m0./s1 |
Standard InChI Key | BEDBXOIWRNCGAU-NFQNBQCWSA-N |
Isomeric SMILES | CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.OS(=O)(=O)O |
SMILES | CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |
Canonical SMILES | CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |
Chemical Properties and Structure
Chemical Identifiers and Basic Properties
Lobeline sulfate is identified by the CAS number 134-64-5 . It has a molecular formula of C44H56N2O8S and a molecular weight of approximately 773.00 g/mol . The compound is also known by several synonyms including bantron, lobelin sulfate, and lobeline sulphate .
The IUPAC name for the compound is 2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid, representing its complex chemical structure with precise stereochemistry . This detailed nomenclature reflects the compound's specific three-dimensional arrangement that is crucial to its biological activity and receptor interactions.
Physical Properties
The physical properties of lobeline sulfate provide important information for researchers working with this compound in laboratory settings. These properties are summarized in the following table:
Property | Value |
---|---|
Melting point | 152-154°C |
Optical rotation | D20 -25° (c = 2) |
Density | 1.0400 (rough estimate) |
Refractive index | 1.6900 (estimate) |
Water solubility | 100 mg/mL (129.37 mM) |
Solubility in DMSO | 100 mg/mL (129.37 mM) |
Solubility in ethanol | 100 mg/mL (129.37 mM) |
Recommended storage | -20°C |
These physical characteristics, particularly its good solubility in water and common laboratory solvents, make lobeline sulfate relatively straightforward to work with in experimental settings . The compound's high melting point also indicates its stability under standard laboratory conditions, an important consideration for both research and potential pharmaceutical applications.
Structural Characteristics
Lobeline sulfate is composed of two lobeline molecules paired with sulfuric acid. The structure features six defined stereocenters, contributing to its specific pharmacological activity . This stereochemical complexity is essential to understanding its binding interactions with biological targets.
The SMILES notation for lobeline sulfate provides a linear representation of its molecular structure: OS(O)(=O)=O.CN1C@HCCC[C@@H]1CC(=O)C1=CC=CC=C1.CN1C@HCCC[C@@H]1CC(=O)C1=CC=CC=C1 . This notation encodes the precise arrangement of atoms and bonds that contribute to the compound's biological properties and serves as a standardized way to represent the molecule in chemical databases.
Pharmacological Mechanisms of Action
General Mechanisms
Lobeline exhibits multiple mechanisms of action that contribute to its diverse pharmacological effects. Notably, it acts as a ligand for the vesicular monoamine transporter 2 (VMAT2), which can stimulate dopamine release to a moderate extent when administered alone . This interaction with dopaminergic systems has been central to its investigation as a potential smoking cessation aid.
The compound's action on VMAT2 suggests potential applications beyond smoking cessation, as this transporter plays critical roles in various neurological functions and has been implicated in several neuropsychiatric conditions. Lobeline's ability to modulate this important neurochemical system opens numerous avenues for therapeutic exploration in conditions characterized by dopaminergic dysfunction.
NMDA Receptor Interaction
Recent research has revealed that lobeline exerts neuroprotective actions in excitotoxic conditions by blocking the N-methyl-D-aspartate receptor (NMDAR) . This discovery represents a significant advancement in understanding lobeline's potential neurological applications and expands its pharmacological profile beyond monoaminergic systems.
Structural comparison of lobeline with the known NMDAR antagonist ifenprodil, followed by molecular docking and dynamics simulations, demonstrated that lobeline could bind to the ifenprodil binding site located at the heterodimer interface of GluN1-GluN2B subunits . This molecular interaction provides a mechanistic explanation for lobeline's observed neuroprotective effects in experimental models of excitotoxicity.
This binding mechanism allows lobeline to exert ifenprodil-like activities, potentially offering neuroprotective benefits in conditions characterized by pathological NMDAR activation . The identification of this mechanism has sparked interest in developing lobeline derivatives with enhanced NMDAR antagonistic properties for various neurological indications.
Research on Smoking Cessation
Clinical Trials
The potential of lobeline sulfate as a smoking cessation aid has been evaluated in multiple clinical trials, with results that have refined our understanding of its therapeutic utility in this application.
Pilot Study
An earlier pilot study conducted in 1998 also investigated a sublingual formulation of lobeline sulfate for smoking cessation . This study randomly assigned 180 healthy smokers to either treatment (n=90) or placebo (n=90). The treatment consisted of self-administered 7.5 mg lobeline sulfate sublingual tablets or placebo tablets, taken nine times per day for a duration of six weeks .
This finding highlights the possibility that lobeline sulfate might have utility in specific subpopulations of smokers, even if its general efficacy is limited. The identification of potential responder groups represents an important nuance in understanding lobeline's therapeutic applications in nicotine dependence.
Neurological Applications
NMDAR Antagonism and Neuroprotection
Research has demonstrated structural similarities between lobeline and ifenprodil, a known N-methyl-D-aspartate receptor (NMDAR) antagonist . This similarity provided a rationale for investigating lobeline's potential binding at the heterodimer inter-subunit interface located between the amino terminal domains (ATDs) of GluN1 and GluN2B containing NMDAR .
Molecular docking and molecular dynamics simulations confirmed lobeline's binding at the ATD, suggesting a mechanism for its observed neuroprotective effects in excitotoxic conditions . This computational evidence provides a strong foundation for further exploration of lobeline as a neuroprotective agent in conditions where excessive NMDAR activation contributes to neuronal damage.
The neuroprotective potential of lobeline represents a significant shift from its historical investigation as a smoking cessation aid. By blocking NMDAR, lobeline may help prevent the excessive calcium influx associated with excitotoxicity, a process implicated in various neurological disorders including stroke, traumatic brain injury, and neurodegenerative diseases.
Development of Lobeline Derivatives
Building on the understanding of lobeline's interaction with NMDAR, researchers have employed computational techniques to design novel lobeline analogs with potentially enhanced therapeutic properties . These analogs were created by introducing different functional groups to the base lobeline structure, and their binding orientations were assessed through molecular docking simulations .
The binding free energy of these modified lobeline derivatives was calculated using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to identify candidates with increased affinity towards NMDAR . This structure-guided modification approach has led to the proposal of novel putative NMDAR antagonists derived from lobeline, potentially offering improved therapeutic efficacy for neurological conditions associated with excitotoxicity .
This rational drug design approach demonstrates how modern computational methods can be applied to optimize natural compounds for specific therapeutic applications. The development of lobeline derivatives with enhanced NMDAR affinity represents a promising direction for future drug development in the treatment of excitotoxicity-related neurological disorders.
Residue Decomposition Analysis
To further understand the molecular interactions of lobeline with NMDAR, researchers performed post-dynamic free energy calculations using the MM-GBSA method to examine the time evolution of binding energy . This included per-residue energy decomposition for multiple snapshots to quantitatively measure the energy contributions of individual amino acid residues in the binding of lobeline compared to ifenprodil .
Amino acids exhibiting significant energy contributions in ligand binding were subjected to in silico site-directed mutagenesis, where they were mutated to alanine based on the expectation that alanine mutants would contribute little to the binding free energy . The difference in binding free energy before and after mutation provided valuable insights into the specific molecular interactions critical for lobeline's activity at the NMDAR .
This detailed molecular analysis offers crucial information for further optimization of lobeline derivatives, allowing researchers to focus on enhancing the most important binding interactions while potentially reducing interactions that contribute to off-target effects or toxicity. Such structure-based drug design approaches are increasingly important in modern pharmaceutical development.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume